2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic compound featuring a 1,2-disubstituted imidazole core. The structure includes a 2-chlorophenylmethyl group at position 1 of the imidazole ring, a sulfanyl (thioether) linker at position 2, and an acetamide moiety substituted with a 4-methylphenyl group. The sulfanyl and acetamide functionalities enhance its ability to interact with biological targets, while the chlorophenyl and methylphenyl groups contribute to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-14-6-8-16(9-7-14)22-18(24)13-25-19-21-10-11-23(19)12-15-4-2-3-5-17(15)20/h2-11H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGVPHOFUPPOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Pharmacological Activity
- Antibacterial Potential: 5-Nitroimidazole analogs (e.g., compound 3 in ) exhibit potent activity against Clostridioides difficile (MIC = 0.25 µg/mL) due to nitro group-mediated DNA damage .
- Antiparasitic Activity: Derivatives like 2,4-disubstituted 5-nitroimidazoles () show lower mutagenicity than metronidazole while maintaining efficacy against Trypanosoma brucei. The target compound’s chlorophenylmethyl group may enhance parasite membrane interaction .
Physicochemical Properties
- Solubility : Sulfanyl-linked compounds (e.g., target compound) exhibit moderate aqueous solubility, whereas sulfonamide derivatives () are less soluble due to increased polarity .
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